1-(Benzyloxy)-4-butoxynaphthalene
Description
Properties
CAS No. |
106687-02-9 |
|---|---|
Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-butoxy-4-phenylmethoxynaphthalene |
InChI |
InChI=1S/C21H22O2/c1-2-3-15-22-20-13-14-21(19-12-8-7-11-18(19)20)23-16-17-9-5-4-6-10-17/h4-14H,2-3,15-16H2,1H3 |
InChI Key |
YHIVVAIJNGLZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Mitsunobu Reactions for Dual Alkoxy Functionalization
The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), is widely utilized for ether bond formation between alcohols and phenolic substrates. For 1-(benzyloxy)-4-butoxynaphthalene, this method enables sequential introduction of benzyloxy and butoxy groups.
- Benzyloxy Introduction :
- 1-Naphthol (1.0 equiv), benzyl alcohol (1.1 equiv), PPh₃ (1.1 equiv), and DIAD (1.1 equiv) are dissolved in anhydrous THF under nitrogen.
- The reaction proceeds at room temperature for 18 h, followed by silica gel chromatography (n-pentane/ethyl acetate) to isolate 1-benzyloxynaphthalene. Reported yields: 51–58%.
- Butoxy Introduction :
Key Data :
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | BnOH, PPh₃, DIAD | THF | 18 | 51–58 |
| 2 | BuOH, PPh₃, DIAD | THF | 18 | 56–68 |
Boron Trifluoride-Etherate Catalyzed Alkylation
Boron trifluoride (BF₃·OEt₂) facilitates direct O-alkylation of naphthols with alcohols, avoiding protective group strategies. This one-pot method is ideal for substrates sensitive to strong bases.
Procedure :
- 1,4-Dihydroxynaphthalene (1.0 equiv) is reacted with benzyl alcohol (2.2 equiv) and BF₃·OEt₂ (1.5 equiv) in dichloromethane at 60°C for 3 h.
- Subsequent addition of butanol (2.2 equiv) and BF₃·OEt₂ (1.5 equiv) at 80°C for 4 h yields the target compound after column chromatography (hexanes/ethyl acetate). Yield: 72%.
Advantages :
- Eliminates need for pre-protection.
- Compatible with electron-rich alcohols.
Phase-Transfer Catalysis Under Ultrasonication
Ultrasound-assisted phase-transfer catalysis (PTC) enhances reaction rates and selectivity by improving mass transfer. A multi-site phase-transfer catalyst (1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride) enables efficient alkylation of naphthols.
Procedure :
- 1-Naphthol (1.0 equiv), benzyl bromide (1.2 equiv), and NaOH (50% aqueous, 3.0 equiv) are mixed with the PTC catalyst (0.05 equiv) in toluene.
- Ultrasonication (40 kHz, 300 W) for 2 h affords 1-benzyloxynaphthalene (89% conversion).
- Butylation follows analogous conditions with butyl bromide, yielding 1-(benzyloxy)-4-butoxynaphthalene (83%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 60°C |
| Ultrasonication Frequency | 40 kHz |
| Overall Yield | 83% |
Solid Acid-Catalyzed O-Alkylation
Chitosan-sulfonic acid (CS–SO₃H), an eco-friendly solid acid, promotes O-alkylation of naphthoquinones and naphthols with alcohols under reflux.
Procedure :
- 1,4-Naphthoquinone (1.0 equiv), benzyl alcohol (2.0 equiv), and CS–SO₃H (10 wt%) in acetonitrile are refluxed for 24 h.
- Subsequent butylation with butanol (2.0 equiv) under identical conditions yields 1-(benzyloxy)-4-butoxynaphthalene. Yield: 65%.
Advantages :
- Catalyst recyclability (≥5 cycles).
- No hazardous byproducts.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Mitsunobu | THF, RT, 18 h | 56–68 | Moderate | High (toxic reagents) |
| BF₃·OEt₂ | CH₂Cl₂, 60–80°C | 72 | High | Moderate (acid waste) |
| Ultrasonication-PTC | Toluene, 60°C | 83 | High | Low (aqueous base) |
| CS–SO₃H | CH₃CN, reflux | 65 | Moderate | Very low (biodegradable catalyst) |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at C-2 or C-5 positions necessitates steric directing groups or low-temperature conditions.
- Catalyst Deactivation : Prolonged ultrasonication degrades PTC catalysts; optimal sonication time is 2–3 h.
- Solvent Choice : Polar aprotic solvents (THF, acetonitrile) improve DIAD and BF₃-mediated reactions, while toluene minimizes hydration in PTC.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-butoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxy and butoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(Benzyloxy)-4-butoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-butoxynaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy and butoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(Benzyloxy)-4-butoxynaphthalene and related compounds:
*Estimated based on substituent contributions using Hansch-Leo parameters.
Structural and Electronic Effects
- Substituent Position : The 1- and 4-positions on the naphthalene ring in 1-(Benzyloxy)-4-butoxynaphthalene create a para-substitution pattern, enabling conjugation across the aromatic system. This contrasts with 2-(Benzyloxy)naphthalene, where the substituent disrupts symmetry and alters electronic delocalization .
- Alkoxy Chain Length : The butoxy group in the target compound provides greater steric bulk compared to methoxy or ethoxy groups in analogs like 1-Methoxy-4-(methoxymethyl)naphthalene. This impacts reactivity in nucleophilic substitutions or catalytic reactions .
Solubility and Reactivity
- Lipophilicity: Dual alkoxy groups in 1-(Benzyloxy)-4-butoxynaphthalene significantly increase logP compared to mono-substituted analogs, making it more suitable for lipid-based formulations or non-aqueous reaction systems.
- Synthetic Utility : The benzyloxy group serves as a protective group for hydroxyl moieties, as seen in analogs like 1-(Benzyloxy)-3-bromobenzene, which is used in Suzuki coupling reactions .
Research Findings
- Thermal Stability : Alkoxy-substituted naphthalenes with longer chains (e.g., butoxy) exhibit higher thermal stability, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
- Crystallographic Behavior : The benzyloxy group in 1-(Benzyloxy)naphthalene forms a dihedral angle of 72.3° with the naphthalene plane, a feature likely retained in the target compound, influencing packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
